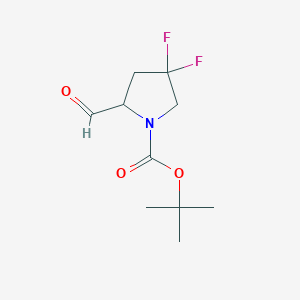

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H16F2NO3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoro-2-formylpyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reductive Amination and Alkylation

The formyl group (aldehyde) in this compound serves as a reactive site for nucleophilic additions. A key application involves alkylation reactions, particularly in pharmaceutical synthesis. For example:

- Methyl Bromoacetate Alkylation :

Reaction with methyl bromoacetate under basic conditions forms a secondary amine intermediate, which is subsequently hydrolyzed to yield a carboxylic acid derivative .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Methyl bromoacetate, base, THF | Alkylated pyrrolidine intermediate | |

| Hydrolysis | Aqueous HCl, RT | Carboxylic acid derivative |

Aldehyde Reduction

The aldehyde moiety can be selectively reduced to a hydroxymethyl group using standard reducing agents:

- NaBH₄ Reduction :

Conversion of the formyl group to a hydroxymethyl group, producing tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 215918-21-1) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C to RT | Hydroxymethyl-pyrrolidine derivative |

Boc Deprotection

The Boc group is cleaved under acidic conditions, exposing the pyrrolidine nitrogen for further functionalization:

- Trifluoroacetic Acid (TFA) Treatment :

Removes the Boc group, generating 4,4-difluoro-2-formylpyrrolidine, a versatile intermediate for coupling reactions .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Deprotection | TFA, DCM, RT | Free amine (4,4-difluoro-2-formylpyrrolidine) |

Condensation Reactions

The aldehyde participates in condensation reactions to form imines or hydrazones, which are pivotal in constructing heterocycles:

- Hydrazine Formation :

Reacts with hydrazines to yield hydrazone derivatives, useful in synthesizing pyrazole-containing compounds .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Condensation | Hydrazine, ethanol, reflux | Hydrazone intermediate |

Key Reactivity Trends Table

| Functional Group | Reaction Types | Typical Reagents/Conditions | Applications |

|---|---|---|---|

| Aldehyde (CHO) | Alkylation, Reduction, Condensation | NaBH₄, Grignard reagents, hydrazines | Drug intermediates, heterocycles |

| Boc Group | Acidic Deprotection | TFA, HCl | Amine liberation for coupling |

| Difluoro Substituents | Stabilization of intermediates | Electron-withdrawing effects | Enhanced metabolic stability |

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate is primarily used as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it a valuable reagent for synthesizing more complex organic compounds.

Key Reactions Involving this compound:

| Reaction Type | Description |

|---|---|

| Amidation | Can be used in the formation of amides through reaction with amines. |

| Nucleophilic Substitution | Acts as an electrophile in nucleophilic substitution reactions. |

| Condensation Reactions | Involved in forming larger molecular frameworks through condensation. |

Medicinal Chemistry

The compound's unique fluorinated structure enhances its pharmacological properties, making it a candidate for drug development.

Potential Pharmacological Applications:

- Anticancer Agents : Research indicates that fluorinated compounds can exhibit enhanced biological activity against cancer cells due to their ability to modify biological pathways.

- Neurological Disorders : The structural analogs derived from this compound may have potential applications in treating neurological conditions by acting on specific receptors or pathways.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

Case Study 1: Synthesis of Fluorinated Compounds

A study published in the Journal of Organic Chemistry demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated derivatives with potential anticancer activity. The researchers reported improved yields and selectivity when using this compound compared to traditional reagents .

Case Study 2: Drug Development Insights

In a recent investigation into drug candidates targeting multidrug-resistant cancer cells, this compound was employed as a scaffold for developing new therapeutic agents. The results indicated that derivatives of this compound exhibited significant cytotoxicity against resistant cell lines, suggesting its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 2-formylpyrrolidine-1-carboxylate

- Tert-butyl 4-fluoro-2-formylpyrrolidine-1-carboxylate

- Tert-butyl 4,4-difluoro-2-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties to the compound, such as increased stability and enhanced reactivity in certain chemical reactions .

Biologische Aktivität

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate (CAS Number: 1194032-45-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 235.23 g/mol. The compound features a pyrrolidine ring substituted with difluoro and formyl groups, which contribute to its reactivity and biological activity.

This compound exhibits a range of biological activities, primarily through its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may play a role in cancer progression and other diseases.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is critical in mitigating oxidative stress associated with chronic diseases.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of related pyrrolidine derivatives. It was found that compounds with similar structural motifs could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . While specific data on this compound is limited, its structural analogs suggest potential efficacy.

- Neuroprotective Effects : Research investigating the neuroprotective effects of pyrrolidine derivatives indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress . The presence of difluoromethyl groups in this compound may enhance its neuroprotective properties.

- Biological Evaluation : A comprehensive evaluation of various pyrrolidine derivatives highlighted their activity against several cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolidine ring significantly affect biological outcomes .

Data Table: Biological Activities Summary

Safety and Toxicity

Safety data for this compound indicate that it should be handled with care due to potential toxicity. Precautionary statements recommend avoiding inhalation and skin contact. The compound is intended for research purposes only and not for human or animal use .

Eigenschaften

IUPAC Name |

tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVSULZRHILJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317357-15-6 | |

| Record name | tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.